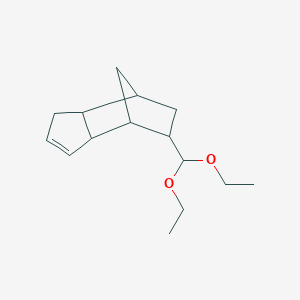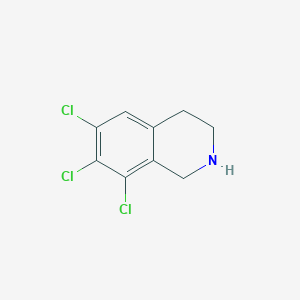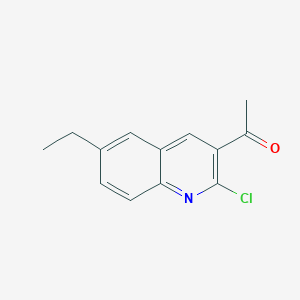
8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile typically involves the reaction of N-propargyl aniline derivatives with quinoline-5-carbonitrile under specific conditions. One common method employs tin and indium chlorides as catalysts. The reaction can be conducted under aerobic conditions using stannic chloride or indium (III) chloride, which facilitates the cyclization process . Another approach involves the use of stannous chloride dihydrate in ethanol, which has been shown to yield the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the propargyl group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the propargyl group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties. These derivatives are often used as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting their normal function. This interaction often involves binding to the active site of the target molecule, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile include other quinoline derivatives such as:
- Quinoline-8-amines
- Methylquinoxalines
- Pyrazoloquinolines
Uniqueness
What sets this compound apart from these similar compounds is its unique propargyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
89159-89-7 |
|---|---|
Fórmula molecular |
C15H13N3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
8-[[methyl(prop-2-ynyl)amino]methyl]quinoline-5-carbonitrile |
InChI |
InChI=1S/C15H13N3/c1-3-9-18(2)11-13-7-6-12(10-16)14-5-4-8-17-15(13)14/h1,4-8H,9,11H2,2H3 |
Clave InChI |
RARIYIHUQUPUSY-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#C)CC1=C2C(=C(C=C1)C#N)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874488.png)

![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11874504.png)


![7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione](/img/structure/B11874519.png)

![Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone](/img/structure/B11874542.png)


![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)
![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)

![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)
